N-methyl-N-(2-methylbutyl)carbamoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

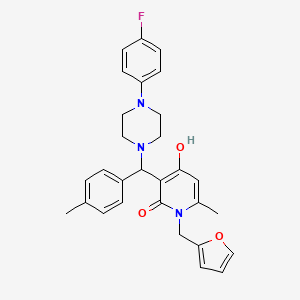

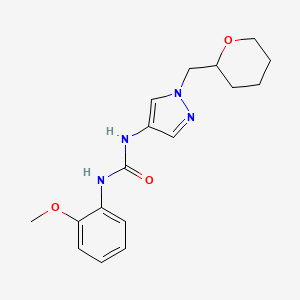

N-methyl-N-(2-methylbutyl)carbamoyl chloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), and nitrogen (N) atoms . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis

This compound is a colorless compound . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Applications De Recherche Scientifique

Synthetic Routes and Stability

Research by Schrader et al. (2011) explored synthetic routes to, transformations of, and the stabilities of carbamoyl sulfenyl chlorides and related compounds, potentially applicable for creating thiolyzable and photolabile protecting groups for cysteine and new reagents for protein synthesis and modification. This study illuminates the unexpected stability and further chemical transformations of such compounds, offering insights into their applications in organic synthesis and materials science (Schrader, Schroll, & Barany, 2011).

Photolabile Protecting Groups

Loudwig and Goeldner (2001) introduced N-Methyl-N-(o-nitrophenyl)carbamates as new photoremovable alcohol protecting groups, showcasing the chemical coupling efficiency of corresponding alcohols with N-methyl-N-(o-nitrophenyl)carbamoyl chloride. This method offers high yield and clean deprotection by photolysis, indicating its utility in temporary modification of alcohols in complex organic syntheses (Loudwig & Goeldner, 2001).

Cellulose Functionalization

Heinze, Schwikal, and Barthel (2005) investigated the use of ionic liquids as solvents for cellulose, facilitating its dissolution and enabling the synthesis of cellulose derivatives like carboxymethyl cellulose and cellulose acetate without degradation. This approach underscores the relevance of N-methyl-N-(2-methylbutyl)carbamoyl chloride in developing new materials and enhancing the functionalization of cellulose for various applications (Heinze, Schwikal, & Barthel, 2005).

Mechanistic Studies and Industrial Applications

D’Souza and Kevill (2016) reviewed the solvolyses of carbamoyl chlorides, emphasizing their importance as intermediates in both research and industrial syntheses. Their study provides a comprehensive understanding of the reaction mechanisms, offering valuable insights for optimizing industrial processes involving carbamoyl chlorides (D’Souza & Kevill, 2016).

Biosynthesis and Green Chemistry

Rohwerder and Müller (2010) highlighted the biosynthesis of 2-hydroxyisobutyric acid from renewable carbon, proposing biotechnological routes involving this compound as a precursor. This research aligns with the growing demand for green chemicals and cleantech solutions, emphasizing the compound's role in sustainable industrial processes (Rohwerder & Müller, 2010).

Propriétés

IUPAC Name |

N-methyl-N-(2-methylbutyl)carbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-4-6(2)5-9(3)7(8)10/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUJBQLRQYVOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN(C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2998821.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2998823.png)

![6-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2998829.png)

![1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2998831.png)

![1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2998837.png)

![3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2998839.png)

![N-(4-chlorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2998841.png)